molecular formula C20H23NO B11044903 1-Benzoyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline

1-Benzoyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11044903
M. Wt: 293.4 g/mol
InChI Key: SFMKMMONEMUPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a benzoyl group attached to a tetrahydroquinoline ring with four methyl groups at positions 2, 2, 4, and 6

Preparation Methods

The synthesis of 1-Benzoyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

1-Benzoyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzoyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, resulting in antimicrobial activity. Additionally, it can interact with cellular pathways involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-Benzoyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound shares the tetramethyl substitution pattern but has a different core structure.

    1-Benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline: This compound is a close analog with a similar structure but lacks the fully saturated tetrahydroquinoline ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

phenyl-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)methanone

InChI

InChI=1S/C20H23NO/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)21(18)19(22)16-8-6-5-7-9-16/h5-12,15H,13H2,1-4H3

InChI Key

SFMKMMONEMUPJI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)C3=CC=CC=C3)(C)C

Origin of Product

United States

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